ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, a mixture of diastereomers, is an organic compound with the molecular formula C9H15BrO2. This compound is characterized by the presence of a cyclopropane ring substituted with an ethyl ester and a bromopropyl group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with bromopropyl reagents. One common method is the bromination of ethyl cyclopropane-1-carboxylate followed by the introduction of the bromopropyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of ethyl 2-(3-aminopropyl)cyclopropane-1-carboxylate.
Reduction: Formation of ethyl 2-(3-propyl)cyclopropane-1-carboxylate.
Oxidation: Formation of ethyl 2-(3-carboxypropyl)cyclopropane-1-carboxylate.
Scientific Research Applications
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
- Ethyl α-bromocyclobutanecarboxylate
Comparison
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern and the presence of a mixture of diastereomers. This structural diversity can lead to different reactivity and properties compared to similar compounds. For example, ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate has a different substitution pattern, which can affect its chemical behavior and applications.
Conclusion
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, a mixture of diastereomers, is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and research endeavors.
Properties
Molecular Formula |
C9H15BrO2 |
---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H15BrO2/c1-2-12-9(11)8-6-7(8)4-3-5-10/h7-8H,2-6H2,1H3 |
InChI Key |
YLLMIJRZYQMAPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.